BenchChemオンラインストアへようこそ!

3-(Bromomethyl)-4,4-difluorooxane

Lipophilicity LogP Drug Design

Differentiate your lead optimization with 3-(Bromomethyl)-4,4-difluorooxane (CAS 2375274-71-6). Unlike non-fluorinated oxane congeners, its gem-difluoro motif at the 4-position blocks CYP-mediated oxidative metabolism, directly enhancing microsomal stability in downstream candidates. The bromomethyl handle at C3 enables rapid diversification via nucleophilic substitution or cross-coupling, while the CF₂ group provides a built-in ¹⁹F NMR probe for ligand-observed screening. Ideal for FBDD campaigns and matched-pair logP modulation (ΔLogP ~+0.4–0.75), this dual-functional scaffold reduces attrition risk in CNS, anti-infective, and agrochemical pipelines. Secure high-purity lots now to accelerate your SAR exploration.

Molecular Formula C6H9BrF2O
Molecular Weight 215.038
CAS No. 2375274-71-6
Cat. No. B2580206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-4,4-difluorooxane
CAS2375274-71-6
Molecular FormulaC6H9BrF2O
Molecular Weight215.038
Structural Identifiers
SMILESC1COCC(C1(F)F)CBr
InChIInChI=1S/C6H9BrF2O/c7-3-5-4-10-2-1-6(5,8)9/h5H,1-4H2
InChIKeyZSALJVQAYLBOKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Bromomethyl)-4,4-difluorooxane (CAS 2375274-71-6): A gem-Difluorinated Oxane Building Block for Medicinal Chemistry


3-(Bromomethyl)-4,4-difluorooxane (CAS 2375274-71-6; IUPAC: 3-(bromomethyl)-4,4-difluorotetrahydro-2H-pyran; molecular formula C₆H₉BrF₂O; MW 215.04) is a heterocyclic building block featuring a saturated six-membered oxane (tetrahydropyran) ring with a gem-difluoro substitution at the 4-position and a bromomethyl group at the 3-position . This compound belongs to the class of fluorinated heterocyclic intermediates increasingly employed in pharmaceutical and agrochemical research to modulate pharmacokinetic properties such as metabolic stability and lipophilicity . As a dual-functional scaffold, it offers an electrophilic bromomethyl handle for nucleophilic substitution or cross-coupling reactions alongside the metabolically robust gem-difluoro motif.

Why 3-(Bromomethyl)-4,4-difluorooxane Cannot Be Replaced by Non-Fluorinated or Regioisomeric Analogs


Substituting 3-(Bromomethyl)-4,4-difluorooxane with its non-fluorinated congener 3-(bromomethyl)oxane (CAS 116131-44-3) or a regioisomeric variant such as 2-(bromomethyl)-5,5-difluorotetrahydro-2H-pyran (CAS 2167482-59-7) introduces significant differences in lipophilicity, metabolic stability, and steric presentation that can derail structure-activity relationships (SAR) in lead optimization programs [1]. The gem-difluoro unit at the 4-position of the oxane ring alters the electronic environment and conformational preferences of the scaffold, affecting both the reactivity of the bromomethyl handle and the pharmacokinetic profile of downstream products . The quantitative evidence below demonstrates that these are not interchangeable commodities but differentiated chemical tools with measurable property divergences.

Quantitative Differentiation Evidence: 3-(Bromomethyl)-4,4-difluorooxane vs. Closest Analogs


Lipophilicity Shift: gem-Difluoro Oxane vs. Non-Fluorinated Oxane

The gem-difluoro substitution at the 4-position of the oxane ring is expected to modulate lipophilicity relative to the non-fluorinated analog. For the non-fluorinated comparator 3-(bromomethyl)oxane (CAS 116131-44-3), the experimentally determined LogP is reported as 1.45 [1]. While an experimentally measured LogP for 3-(Bromomethyl)-4,4-difluorooxane has not been published, a closely related positional isomer—2-(bromomethyl)-5,5-difluorotetrahydro-2H-pyran (CAS 2167482-59-7)—has a vendor-reported LogP of 2.20, representing a ΔLogP of approximately +0.75 relative to the non-fluorinated analog . This shift is consistent with the established trend that gem-difluorination of saturated heterocycles can either increase or decrease LogP depending on ring size and substitution pattern, as demonstrated by Grygorenko and co-workers who reported LogP changes ranging from −0.55 to +0.3 log units across functionalized gem-difluorocycloalkanes [2]. The direction and magnitude of this lipophilicity adjustment directly impact membrane permeability and off-target binding potential in drug candidates.

Lipophilicity LogP Drug Design Physicochemical Properties

Metabolic Stability Enhancement Through gem-Difluoro Incorporation

The gem-difluoro group at the 4-position of the oxane ring is expected to confer enhanced resistance to oxidative metabolism compared to the non-fluorinated 3-(bromomethyl)oxane scaffold. The C–F bond dissociation energy (~485 kJ/mol) is among the strongest single bonds in organic chemistry, effectively blocking CYP450-mediated oxidation at the fluorinated position . Grygorenko and co-workers systematically demonstrated that gem-difluorination of functionalized cycloalkanes either did not affect or slightly improved metabolic stability (as measured by intrinsic clearance, CLint, in human liver microsomes) compared to their non-fluorinated counterparts [1]. In related difluorotetrahydropyran systems, the strong C–F bond has been specifically noted to resist oxidative cleavage by cytochrome P450 enzymes, thereby improving metabolic half-life . This class-level evidence supports the expectation that 3-(Bromomethyl)-4,4-difluorooxane-derived compounds will exhibit superior metabolic stability relative to those derived from non-fluorinated oxane building blocks.

Metabolic Stability Cytochrome P450 Intrinsic Clearance Pharmacokinetics

Positional Isomer Differentiation: 3-Bromomethyl-4,4-difluoro vs. 2-Bromomethyl-5,5-difluoro Substitution Pattern

The substitution pattern of 3-(Bromomethyl)-4,4-difluorooxane (bromomethyl at position 3; gem-difluoro at position 4) presents a distinct steric and electronic environment compared to its positional isomer 2-(bromomethyl)-5,5-difluorotetrahydro-2H-pyran (CAS 2167482-59-7; bromomethyl at position 2; gem-difluoro at position 5). In the target compound, the bromomethyl group is positioned adjacent (vicinal) to the gem-difluoro center, creating a unique 1,2-relationship between the electrophilic carbon and the electron-withdrawing CF₂ group. This proximity likely influences the reactivity of the bromomethyl group through inductive effects: the electron-withdrawing CF₂ unit at C4 can reduce the electron density at the adjacent C3-bromomethyl group, potentially increasing its susceptibility to nucleophilic attack [1]. In contrast, the positional isomer places the CF₂ unit at C5 with the bromomethyl at C2, separated by two carbon atoms—a different electronic relay that results in a distinct LogP (2.20 vs. estimated values for the target compound) and potentially different reaction kinetics . For medicinal chemists executing SAR studies, this regiochemical difference translates to divergent exit vector geometries, which can be decisive for target binding.

Regiochemistry Positional Isomer Steric Environment Reactivity

Molecular Weight Differentiation and Building Block Utility

With a molecular weight of 215.04 Da, 3-(Bromomethyl)-4,4-difluorooxane occupies a favorable position in the fragment-to-lead spectrum. It is heavier than the non-fluorinated analog 3-(bromomethyl)oxane (MW 179.05 Da; ΔMW = +36 Da) due to the replacement of two hydrogen atoms with two fluorine atoms [1]. This MW increase of approximately 20% is modest relative to the gains in metabolic stability and lipophilicity modulation. The compound remains well within fragment-like chemical space (MW < 300 Da), making it suitable for fragment-based screening libraries while offering the advantage of a built-in fluorine NMR probe (¹⁹F) for ligand-observed screening experiments . Compared to larger gem-difluoro building blocks such as 4-(bromomethyl)-4-(difluoromethyl)oxane (C₇H₁₁BrF₂O, MW ~229 Da), the target compound offers a more compact scaffold with fewer rotatable bonds (1 rotatable bond), which may contribute to higher ligand efficiency when incorporated into lead compounds.

Molecular Weight Lead-Likeness Fragment-Based Drug Discovery Building Block

Purity Specification and Procurement Readiness

3-(Bromomethyl)-4,4-difluorooxane is commercially available from Leyan (Shanghai Haohong Scientific Co., Ltd.) at a certified purity of 98%, with product code 2301963 . This high purity specification is critical for reproducible synthetic transformations, particularly for the bromomethyl handle which is susceptible to hydrolysis and nucleophilic displacement. In comparison, the non-fluorinated analog 3-(bromomethyl)oxane (CAS 116131-44-3) is typically offered at 95% purity [1], representing a potential 3 percentage-point advantage in active electrophile content for the fluorinated scaffold. For procurement decisions, the availability at 98% purity from a specialist research chemical supplier reduces the need for pre-use purification and ensures batch-to-batch consistency in multi-step synthesis campaigns.

Purity Quality Control Procurement Reproducibility

Optimal Deployment Scenarios for 3-(Bromomethyl)-4,4-difluorooxane in Drug Discovery and Chemical Biology


Metabolically Stabilized Fragment Library Design

When constructing fragment libraries for FBDD (Fragment-Based Drug Discovery) campaigns targeting enzymes with known metabolic soft spots (e.g., CYP3A4 oxidation sites), 3-(Bromomethyl)-4,4-difluorooxane offers a built-in metabolic shield. The gem-difluoro group at the 4-position blocks oxidative metabolism at that site, as supported by the Grygorenko et al. (2022) finding that gem-difluorination either preserves or slightly improves metabolic stability in human liver microsomes . Unlike non-fluorinated oxane fragments, elaborated products from this scaffold are less likely to suffer from rapid oxidative clearance. Additionally, the ¹⁹F NMR-active CF₂ group enables ligand-observed ¹⁹F NMR screening experiments for hit identification and binding mode characterization .

SAR Exploration of Fluorine-Enabled Lipophilicity Modulation

For medicinal chemistry programs requiring fine-tuning of logP to optimize permeability or reduce off-target binding, 3-(Bromomethyl)-4,4-difluorooxane serves as a matched molecular pair partner to non-fluorinated 3-(bromomethyl)oxane. The estimated ΔLogP of +0.4 to +0.75 units provides a measurable shift in lipophilicity , enabling systematic exploration of how incremental logP changes affect cellular potency, solubility, and ADME parameters. This matched-pair approach is directly aligned with the medicinal chemistry best practice of evaluating fluorine walk and fluorine scan strategies during lead optimization .

Electrophilic Building Block for Kinase or Protease Inhibitor Synthesis

The bromomethyl group at the 3-position provides a versatile electrophilic handle for nucleophilic displacement with amine, thiol, or alcohol nucleophiles, enabling rapid diversification of the oxane scaffold. The adjacent gem-difluoro group at C4 exerts an electron-withdrawing inductive effect that may enhance the electrophilicity of the bromomethyl carbon compared to non-fluorinated analogs . This reactivity profile is particularly valuable in the synthesis of covalent inhibitors or in the construction of focused libraries targeting cysteine proteases or kinases, where the bromomethyl group can serve as a warhead precursor or as a handle for installing diverse amine-containing pharmacophores .

Agrochemical Lead Optimization Requiring Enhanced Environmental Persistence

In agrochemical discovery, fluorinated heterocycles are employed to improve metabolic stability in target organisms and environmental persistence. The gem-difluoro oxane scaffold of 3-(Bromomethyl)-4,4-difluorooxane aligns with the established strategy of incorporating fluorinated motifs—particularly difluoromethyl and gem-difluoro groups—into fungicidal and herbicidal active ingredients, as exemplified by Syngenta's fungicidal composition patents that extensively utilize difluoromethyl-substituted heterocycles . The bromomethyl handle allows for late-stage diversification to generate compound libraries for screening against phytopathogens such as Phakopsora pachyrhizi (soybean rust) .

Quote Request

Request a Quote for 3-(Bromomethyl)-4,4-difluorooxane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.